Home > Products > Screening Compounds P30545 > 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline - 477853-48-8

3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Catalog Number: EVT-3126950
CAS Number: 477853-48-8
Molecular Formula: C21H13FN4O
Molecular Weight: 356.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Role in scientific research:

  • Pharmaceutical Development: [, , ]Triazolo[4,3-c]quinazolines have been extensively explored as potential drug candidates for various therapeutic areas, including cancer, infectious diseases, and neurological disorders. [, , , , , , , , , , , , , , ] Their ability to interact with specific biological targets, such as enzymes, receptors, and DNA, makes them promising scaffolds for drug discovery.
  • Chemical Probes: These compounds can serve as valuable tools for investigating biological pathways and mechanisms. [, , , ] By selectively targeting specific proteins or enzymes, they can help elucidate the roles of these molecules in cellular processes and disease progression.
  • Materials Science: The presence of multiple aromatic rings in their structure suggests potential applications in materials science. [, ] They could be investigated for their optical, electronic, or structural properties in the development of new materials.
Synthesis Analysis

Several synthetic approaches have been reported for the synthesis of [, , ]triazolo[4,3-c]quinazolines. These methods generally involve a multi-step process starting from readily available starting materials.

Common synthetic strategies:

  • Condensation of 2-substituted-4-hydrazinoquinazolines with carboxylic acids or their derivatives: This approach typically involves the initial formation of an intermediate hydrazone followed by intramolecular cyclization to form the triazole ring. [, , ]
  • Reaction of 2-substituted-4-hydrazinoquinazolines with aldehydes followed by oxidative cyclization: This method involves the condensation of a hydrazine derivative with an aldehyde to generate a hydrazone, which is then cyclized to the triazole ring using an oxidizing agent like bromine in acetic acid. [, ]
  • Palladium-catalyzed cross-coupling reactions: More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce various substituents onto the quinazoline or triazole rings. [] This approach offers versatility in tailoring the structure and properties of the target compounds.
Molecular Structure Analysis

Key structural features:

  • Substituent Diversity: The core structure allows for the introduction of a wide range of substituents at various positions, which can significantly impact the compound's physicochemical and biological properties. [, , , ]

Possible reactions include:

  • Electrophilic aromatic substitution: The electron-rich aromatic system of [, , ]triazolo[4,3-c]quinazolines makes them susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents.
Mechanism of Action

The mechanism of action for [, , ]triazolo[4,3-c]quinazolines varies depending on the specific compound and its target.

Examples from the research papers:

  • Adenosine receptor antagonism: Some derivatives act as antagonists of adenosine receptors, blocking the effects of adenosine and impacting downstream signaling pathways involved in various physiological processes. [, , , ]
  • Induction of apoptosis: Certain derivatives have shown promising anti-cancer activity by inducing apoptosis in cancer cells. [, ] This effect might involve interactions with DNA, inhibition of specific enzymes, or modulation of signaling pathways involved in cell survival and death.
  • Antibacterial activity: Several derivatives exhibit antibacterial activity, potentially by inhibiting bacterial DNA synthesis or interfering with essential bacterial enzymes. [, , ]
Physical and Chemical Properties Analysis

General properties of [, , ]Triazolo[4,3-c]quinazolines:

Applications
  • Potential drug candidate: Given its structural similarity to biologically active [, , ]triazolo[4,3-c]quinazolines, this compound could be explored for potential therapeutic applications in areas like cancer, infectious diseases, or neurological disorders.
  • SCH 58261: A potent and selective A2A adenosine receptor antagonist, has been investigated for its potential in treating Parkinson's disease. [, , ]
  • CGS 15943: A selective A2A adenosine receptor antagonist, has shown anti-inflammatory effects and is being explored as a potential therapeutic agent for inflammatory diseases. [, ]
  • 8FB-PTP: A highly potent and selective A2 adenosine receptor antagonist, has demonstrated efficacy in preclinical models of hypertension and cardiac ischemia. []
Future Directions

Overall, [, , ]triazolo[4,3-c]quinazolines, including potentially 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline, represent a promising class of compounds with diverse biological activities, warranting further investigation for their therapeutic and research applications.

3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline

Compound Description: This compound is a synthetically prepared quinazoline derivative found to exhibit cytotoxic effects against various cancer cell lines, including HeLa and B16. [, , , ] Research suggests that it acts as a multitarget agent and can induce morphological changes, necrosis, and apoptosis in these cancer cell lines. [, , , ] Notably, this compound does not appear to act as a typical intercalating agent and has not shown mutagenic effects in studies. [, ]

Relevance: This compound shares the core [, , ]triazolo[4,3-c]quinazoline structure with 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline. The primary differences lie in the substituents at the 3- and 5- positions of the core structure. While 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline carries a 2-fluorophenyl group at the 3-position and a phenoxy group at the 5-position, this related compound has a 5-nitro-2-thienyl group at the 3-position and a morpholino group at the 5-position. These differences in substituents might contribute to the variations in their biological activities and target specificities.

Compound Description: This series of novel compounds were synthesized and investigated for their photophysical properties. [] The compounds feature a 4′-amino[1,1′]-biphenyl residue at position 5 of the triazoloquinazoline core. [] Researchers observed that excluding an aryl fragment from the triazole ring positively impacted fluorescence quantum yield in solution. [] Many compounds in this series exhibited moderate to high quantum yields, and their absorption and emission spectra showed significant dependence on solvent polarity, indicating fluorosolvatochromism. []

Relevance: This series of compounds exhibits structural similarities to 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline, particularly sharing the [, , ]triazolo[4,3-c]quinazoline core. The presence of the 4′-amino[1,1′]-biphenyl substituent at the 5-position in these related compounds highlights the potential for modifications at this position to influence the compound's fluorescence properties. Conversely, the 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline has a phenoxy group at the 5-position and a 2-fluorophenyl group at the 3-position, indicating that modifications at these positions might lead to diverse applications beyond fluorescence, such as potential biological activity.

2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Compound Description: This compound is a tricyclic heterocycle demonstrating high affinity for the benzodiazepine (BZ) receptor, binding with an affinity of 4 nM. [] It represents a structural modification of 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, another group of compounds known for their high affinity for the BZ receptor. []

5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives

Compound Description: This series of compounds was designed and synthesized to explore their potential as anticonvulsant agents. [] The researchers investigated the structure-activity relationship and found that specific substitutions, such as a substituted phenol at the 5-position, particularly with chlorine, fluorine, or trifluoromethyl groups, led to increased anticonvulsant activity. []

Relevance: While these compounds are not directly based on the [, , ]triazolo[4,3-c]quinazoline core of the main compound, they are structurally related as they belong to the triazolopyrimidine class and also contain a fused triazole ring. The presence of the thieno group in these compounds further highlights the diversity within this broader class of heterocycles and their potential to exhibit various biological activities, including anticonvulsant activity. The exploration of structure-activity relationships in this series underscores the importance of substituent modifications in influencing the pharmacological profile of these compounds.

2-Amino[1,2,4]triazolo[1,5-c]quinazolines

Compound Description: This group of compounds emerged as potent adenosine receptor (AR) antagonists. [] Various derivatives, including novel polyheterocyclic compounds, were synthesized and studied, leading to the discovery of potent and selective antagonists for specific AR subtypes, like the A3AR. []

Properties

CAS Number

477853-48-8

Product Name

3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

IUPAC Name

3-(2-fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Molecular Formula

C21H13FN4O

Molecular Weight

356.36

InChI

InChI=1S/C21H13FN4O/c22-17-12-6-4-10-15(17)19-24-25-20-16-11-5-7-13-18(16)23-21(26(19)20)27-14-8-2-1-3-9-14/h1-13H

InChI Key

UUNZSPHJDTZYIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.